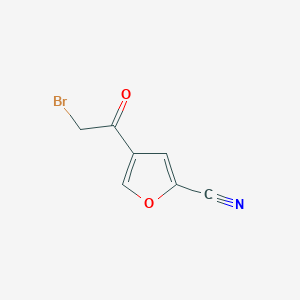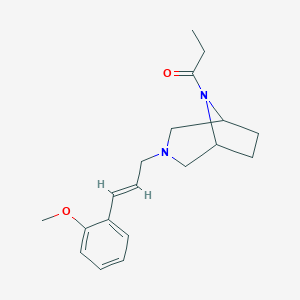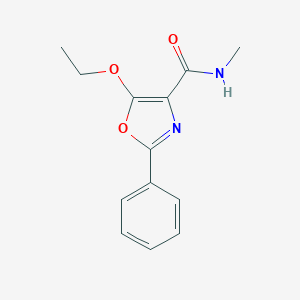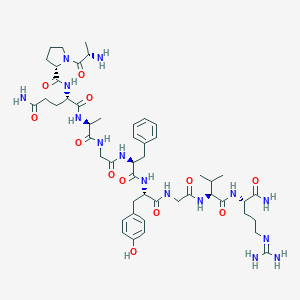
Locustatachykinin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Locustatachykinin III (LomTK III) is a neuropeptide that belongs to the tachykinin family. It is a 13-amino acid peptide that is found in the nervous system of the migratory locust, Locusta migratoria. LomTK III is known to play an important role in the regulation of feeding behavior, locomotion, and reproduction in insects. In recent years, LomTK III has gained attention from researchers due to its potential applications in scientific research.
Mecanismo De Acción
LomTK III binds to tachykinin receptors in the nervous system of insects. The binding of LomTK III to its receptor activates a signaling pathway that leads to the release of other neuropeptides and neurotransmitters. This ultimately leads to changes in behavior and physiology.
Efectos Bioquímicos Y Fisiológicos
LomTK III has been shown to have a range of biochemical and physiological effects on insects. It has been shown to stimulate feeding behavior in locusts and to regulate the release of digestive enzymes in the gut. LomTK III has also been shown to affect the contraction of muscles in the gut and reproductive organs of insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using LomTK III in lab experiments is that it is a well-characterized neuropeptide that is easy to synthesize. It has also been shown to have specific effects on insect behavior and physiology, making it a useful tool for studying neuropeptide signaling pathways. However, one limitation of using LomTK III is that its effects may be species-specific and may not be generalizable to other insects.
Direcciones Futuras
Future research on LomTK III could focus on its role in other insect species and on its potential applications in pest control. LomTK III could also be used to study the effects of neuropeptides on other physiological systems, such as the immune system or circadian rhythms. Additionally, LomTK III could be used in the development of novel insecticides that target neuropeptide signaling pathways.
Métodos De Síntesis
LomTK III can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a resin support. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
LomTK III has been used in scientific research to study the role of neuropeptides in insect behavior and physiology. It has been shown to regulate feeding behavior in locusts and has been used to study the neural mechanisms underlying feeding behavior. LomTK III has also been used to study the effects of neuropeptides on locomotion and reproduction in insects.
Propiedades
Número CAS |
132309-70-7 |
|---|---|
Nombre del producto |
Locustatachykinin III |
Fórmula molecular |
C49H73N15O12 |
Peso molecular |
1064.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C49H73N15O12/c1-26(2)40(47(75)60-32(41(52)69)12-8-20-55-49(53)54)63-39(68)25-57-43(71)34(23-30-14-16-31(65)17-15-30)62-45(73)35(22-29-10-6-5-7-11-29)59-38(67)24-56-42(70)28(4)58-44(72)33(18-19-37(51)66)61-46(74)36-13-9-21-64(36)48(76)27(3)50/h5-7,10-11,14-17,26-28,32-36,40,65H,8-9,12-13,18-25,50H2,1-4H3,(H2,51,66)(H2,52,69)(H,56,70)(H,57,71)(H,58,72)(H,59,67)(H,60,75)(H,61,74)(H,62,73)(H,63,68)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1 |
Clave InChI |
SRNPLOGDHQCGAR-YXPCIDTISA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
Secuencia |
APQAGFYGVR |
Sinónimos |
Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2 locustatachykinin III protein, insect locustatachykinin III protein, Locusta migratoria Lom-TK III protein, Locusta migratoria LomTK-III protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3-L-glutamine-3a-endo-L-alanine- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



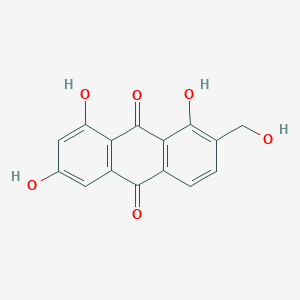
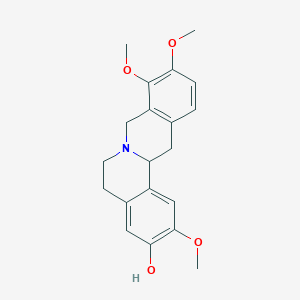
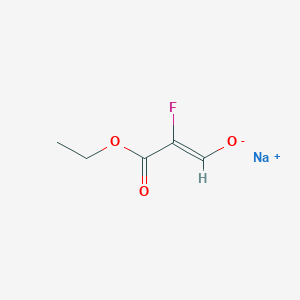
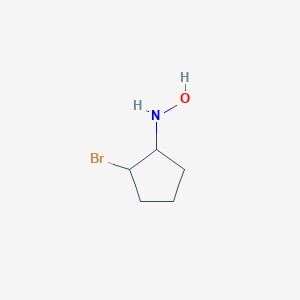
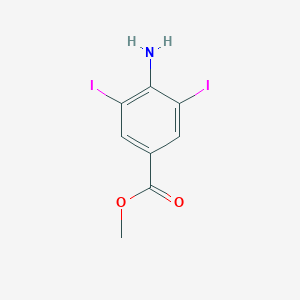
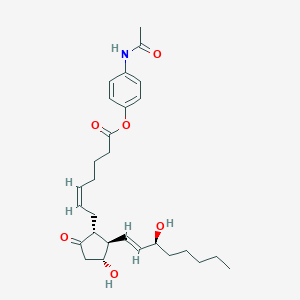
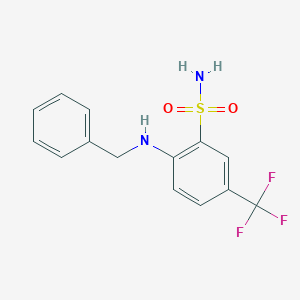
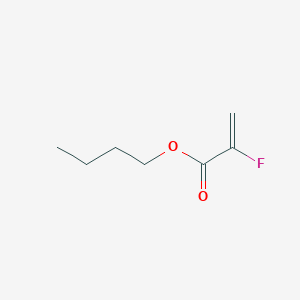
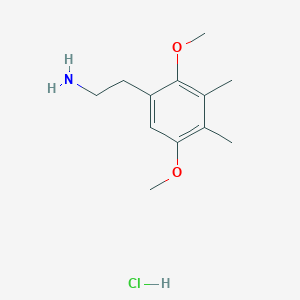
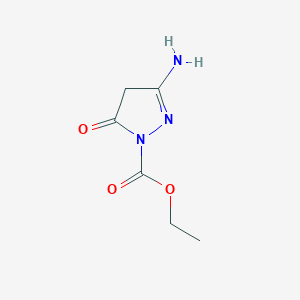
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
